(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
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Overview
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone” is a complex organic molecule. It contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and an indazole ring . The 1,2,3-triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and an indazole ring. The 1,2,3-triazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The indazole ring is a fused bicyclic structure that contains a benzene ring fused to a pyrazole ring .Scientific Research Applications
Synthesis and Chemical Properties
- The development of new classes of cyclic dipeptidyl ureas through Ugi reactions and subsequent transformations highlights the synthetic versatility of triazole and piperidine derivatives. These compounds can be explored for their potential as scaffolds in drug discovery, owing to their pseudopeptidic nature combining different amino acids through a urea moiety (M. Sañudo et al., 2006).
Antimicrobial Activity
- New pyridine derivatives incorporating piperazine and piperidine motifs have been synthesized and evaluated for antimicrobial activity, showcasing variable and modest efficacy against bacteria and fungi. This indicates the potential of such compounds in antimicrobial research (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Biological Activity
- The synthesis of triazole analogues of piperazine and their evaluation for antibacterial activity against human pathogenic bacteria suggest the role of specific substituents in enhancing biological activity. Such findings can guide the design of new compounds with improved antimicrobial properties (A. Nagaraj et al., 2018).
Structural Analysis and Theoretical Studies
- Investigations into the crystal structure and molecular interactions of novel heterocyclic compounds provide essential insights into the relationships between structure and function. These studies are crucial for understanding how modifications in the chemical structure can influence biological activity and physical properties (S. Benaka Prasad et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and biological activity. Additionally, studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these messengers within the cell. This results in a range of effects, including bronchodilation and anti-inflammatory actions .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates a variety of target proteins, leading to changes in their activity. This can result in relaxation of smooth muscle in the airways (bronchodilation) and reduction of inflammatory responses .
Pharmacokinetics
As an inhaled treatment, it can be assumed that the compound is rapidly absorbed into the lung tissue and distributed locally, which would contribute to its bioavailability and efficacy .
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it an effective treatment for chronic obstructive pulmonary disease (COPD). It helps to alleviate symptoms such as breathlessness and persistent coughing, improving the quality of life for patients with this condition .
Biochemical Analysis
Biochemical Properties
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a heterocyclic compound that contains both a triazole and an indazole ring The presence of these rings may allow it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other triazole and indazole compounds, it may influence cell function by interacting with various cellular pathways
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-21-17(25-2)14-4-3-12(11-15(14)19-21)16(24)22-8-5-13(6-9-22)23-10-7-18-20-23/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGNBMUAGKJOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)N4C=CN=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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